

(2R,5R)-hexane-2,5-diol spectroscopic data (NMR, IR, MS)

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Compound of Interest		
Compound Name:	(2R,5R)-hexane-2,5-diol	
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A comprehensive analysis of the spectroscopic properties of **(2R,5R)-hexane-2,5-diol** is essential for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific stereoisomer, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2R,5R)-hexane-2,5-diol**. Due to the limited availability of experimentally-derived spectra for this specific stereoisomer, predicted data and data from the general 2,5-hexanediol structure are included for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While experimental ¹H NMR data for the (2R,5R) stereoisomer is not readily available in the literature, data for the general 2,5-hexanediol structure provides a close approximation.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.18	Doublet	6H	-СН₃
~1.55	Multiplet	4H	-CH ₂ -
~3.80	Multiplet	2H	-CH(OH)
Variable	Singlet (broad)	2H	-ОН

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~23.5	-CH₃
~35.0	-CH ₂ -
~68.0	-CH(OH)

Infrared (IR) Spectroscopy

The IR spectrum of **(2R,5R)-hexane-2,5-diol** is expected to show characteristic absorptions for an alcohol.

Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydrogen- bonded)
2960-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1150-1075	Strong	C-O stretch (secondary alcohol)[1]



Mass Spectrometry (MS)

Mass spectrometry of 2,5-hexanediol provides information about its molecular weight and fragmentation pattern. The data presented is for the general 2,5-hexanediol structure.[2][3]

m/z	Relative Intensity	Assignment
118	Low	[M] ⁺ (Molecular Ion)
100	Moderate	[M-H ₂ O] ⁺
85	Moderate	[M-CH ₃ -H ₂ O] ⁺
56	High	C4H8 ⁺
45	High	[CH₃CHOH]+
43	High	C ₃ H ₇ +

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy of Chiral Diols

A common method for determining the enantiomeric purity and characterizing chiral diols involves derivatization to form diastereomers, which can then be distinguished by NMR.[4][5][6]

Protocol: Derivatization for ¹H NMR Analysis

- Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the chiral diol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Reagent Addition: Add one equivalent of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), and a stoichiometric amount of a non-chiral tertiary amine (e.g., pyridine or triethylamine) to act as a scavenger for the HCl produced.
- Reaction: Gently shake the NMR tube to mix the reagents and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring



periodic ¹H NMR spectra.

• Data Acquisition: Once the reaction is complete, acquire the ¹H NMR spectrum. The formation of diastereomeric esters will result in separate signals for the protons near the chiral centers, allowing for their distinction and quantification.

Infrared (IR) Spectroscopy

For solid samples like **(2R,5R)-hexane-2,5-diol**, several sample preparation techniques can be employed for IR analysis.

Protocol: KBr Pellet Method

- Sample Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
- Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.
- Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken first for background correction.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like hexanediols.

Protocol: GC-MS Analysis

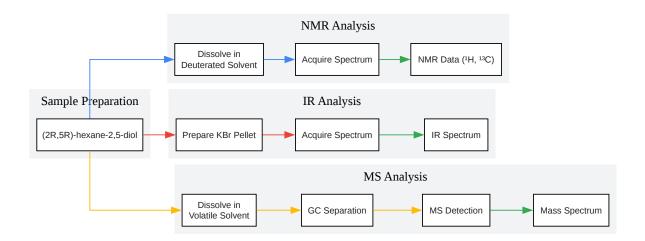
- Sample Preparation: Prepare a dilute solution of the sample (approximately 10 μg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7] The sample should be free of any particulate matter.
- Injection: Inject 1 μ L of the sample solution into the GC-MS instrument.



- Gas Chromatography: The sample is vaporized and separated on a GC column. A non-polar column (e.g., DB-5) is often suitable for separating alcohols. The oven temperature program should be optimized to achieve good separation of the components.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the
 mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
 The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector
 records their abundance.

Visualizations

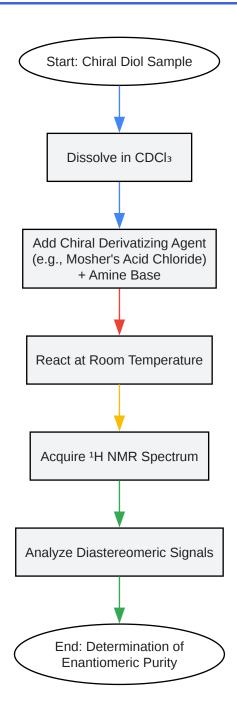
The following diagrams illustrate the general workflows for the spectroscopic analysis of **(2R,5R)-hexane-2,5-diol**.



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Caption: General workflow for spectroscopic analysis.





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Caption: NMR derivatization workflow for chiral diols.

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